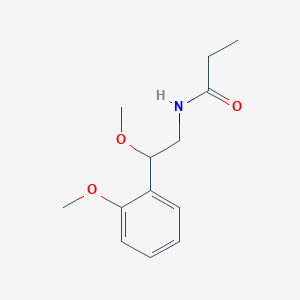

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propionamide” is a complex organic compound. Based on its name, it likely contains a propionamide group (a derivative of propionic acid where the hydroxyl group is replaced by an amide), and methoxyphenyl groups (a phenyl ring with a methoxy group attached) .

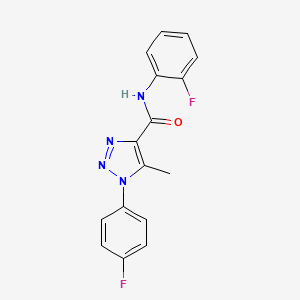

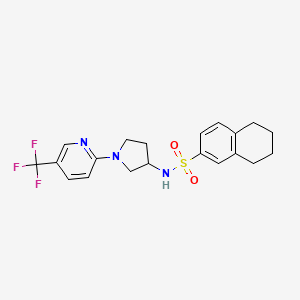

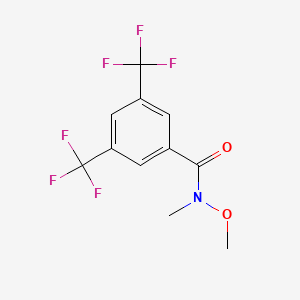

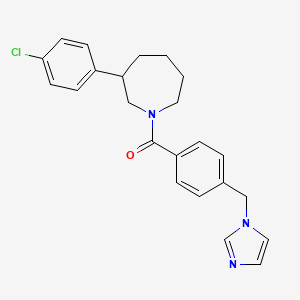

Molecular Structure Analysis

The molecular structure of this compound would likely be complex, with the propionamide group attached to a phenyl ring substituted with methoxy groups . The exact structure would depend on the positions of the substitutions on the phenyl ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that it would undergo reactions typical of amides and aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point could be predicted based on its structure and the properties of similar compounds .Aplicaciones Científicas De Investigación

Fungicidal Activity

The compound has been used in the synthesis of novel strobilurin fungicides . These fungicides have shown excellent activity, especially against S. sclerotiorum (Lib.) deBary, wheat white powder, and puccinia polysora . The introduction of t-butyl in the side chain facilitates the hydrophobic interaction between the compound and the active site .

Organic Intermediate

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions .

Crystallographic and Conformational Analyses

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .

4. Molecular Electrostatic Potential and Frontier Molecular Orbitals DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .

Protection of Diols

In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols .

6. Enzyme Inhibitors or Specific Ligand Drugs In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Construction of Stimulus-Responsive Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Mecanismo De Acción

Target of Action

Similar compounds, such as fentanyl analogs, are known to interact with opioid receptors . These receptors play a crucial role in pain perception and reward systems in the central nervous system .

Mode of Action

It can be hypothesized that, like other similar compounds, it may interact with its targets through reversible reactions . For instance, tertiary aliphatic amines, a group to which this compound may belong, are known to be biotransformed into tertiary amine oxides .

Biochemical Pathways

Based on the metabolism of similar compounds, it can be anticipated that the metabolism of this compound may involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .

Pharmacokinetics

Considering the potency of similar compounds, transmission through the blood-brain barrier can be a significant factor . This property can impact the bioavailability of the compound, influencing its pharmacological effects.

Result of Action

Similar compounds have been associated with producing addiction and severe adverse effects, including coma and death .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-4-13(15)14-9-12(17-3)10-7-5-6-8-11(10)16-2/h5-8,12H,4,9H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKUIFXUQPHJCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(C1=CC=CC=C1OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propionamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2394808.png)

![2-[(3E)-1-(ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B2394809.png)

![1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2394818.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/no-structure.png)

![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2394824.png)

![4-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2394825.png)